Methanediol, (5-methyl-2-furanyl)-
Description
Contextualization within Furan (B31954) Chemistry and Gem-Diol Principles
Furan is a five-membered aromatic heterocycle containing an oxygen atom, a structure that imparts it with a unique chemical character. wikipedia.orgwordpress.com Its aromaticity, derived from the delocalization of one of the oxygen's lone pairs of electrons into the ring, is more modest than that of benzene. wikipedia.org This reduced aromaticity makes the furan ring susceptible to a variety of reactions, including electrophilic substitution and Diels-Alder reactions. wikipedia.orgslideshare.net The presence of substituents, such as the methyl group in the 5-position, can further influence the reactivity of the furan ring.
(5-Methyl-2-furanyl)methanediol is conceptually formed through the nucleophilic addition of water to the aldehyde group of 5-methyl-2-furaldehyde. acs.orgwikipedia.org This reaction creates a geminal diol (or gem-diol), a functional group characterized by two hydroxyl groups attached to the same carbon atom. wikipedia.org Gem-diols are typically unstable and exist in equilibrium with their corresponding carbonyl compounds, with the equilibrium generally favoring the carbonyl form. pearson.com However, the stability of a gem-diol can be influenced by the electronic effects of its substituents. Electron-withdrawing groups tend to stabilize the gem-diol form. wikipedia.org
The table below outlines the key chemical principles governing the context of (5-Methyl-2-furanyl)methanediol.
| Principle | Description | Relevance to (5-Methyl-2-furanyl)methanediol |
| Furan Aromaticity | Furan possesses aromatic character due to a 4n+2 π electron system, though it is less aromatic than benzene. wikipedia.org | The furan ring's electronics influence the reactivity of the attached methanediol (B1200039) group. |
| Gem-Diol Equilibrium | Geminal diols are in equilibrium with their corresponding carbonyl compounds, often favoring the carbonyl form. wikipedia.orgpearson.com | (5-Methyl-2-furanyl)methanediol is expected to be in equilibrium with 5-methyl-2-furaldehyde. |
| Electronic Effects | The stability of the gem-diol is influenced by the electronic nature of the substituents on the carbonyl carbon. | The electron-donating or -withdrawing nature of the 5-methylfuran-2-yl group affects the stability of the diol. |
Academic Significance and Existing Research Gaps Pertaining to (5-Methyl-2-furanyl)methanediol
The academic significance of (5-Methyl-2-furanyl)methanediol lies more in its theoretical role as a reaction intermediate than as a stable, isolable compound. Its parent aldehyde, 5-methyl-2-furaldehyde, is a known product of the Maillard reaction and has been studied in the context of food chemistry and biomass conversion. nih.govmdpi.com The hydration of this aldehyde to form the corresponding gem-diol is a critical step in understanding its reaction mechanisms in aqueous environments.
A significant research gap exists concerning the direct characterization and isolation of (5-Methyl-2-furanyl)methanediol. Most studies focus on the more stable aldehyde precursor. The transient nature of many gem-diols makes them difficult to study using conventional analytical techniques. acs.org Consequently, much of the understanding of this specific compound is inferred from the well-established principles of gem-diol chemistry and studies of analogous furanic aldehydes.
Historical Development and Theoretical Frameworks for Furanic Compounds and Geminal Diols
The history of furan chemistry dates back to the late 18th and 19th centuries with the discovery and characterization of furan derivatives like 2-furoic acid and furfural (B47365). wikipedia.orgwordpress.comwikipedia.org The structure of furan itself was elucidated in the late 19th century. wikipedia.org The development of synthetic methods, such as the Paal-Knorr synthesis, further advanced the field. organic-chemistry.org
The theoretical framework for understanding geminal diols is rooted in the principles of carbonyl chemistry. The hydration of aldehydes and ketones to form gem-diols is a classic example of nucleophilic addition to a carbonyl group. wikipedia.orgyoutube.com The equilibrium between the carbonyl compound and the gem-diol is a fundamental concept, with the position of the equilibrium being highly dependent on the structure of the carbonyl compound. wikipedia.org For instance, formaldehyde (B43269) exists predominantly as its hydrate (B1144303) (methanediol) in aqueous solution, while for acetone, the hydrate is a minor component. wikipedia.orgwikipedia.org
| Milestone | Description |
| 1780 | Carl Wilhelm Scheele describes the first furan derivative, 2-furoic acid. wikipedia.orgwordpress.com |
| 1831 | Johann Wolfgang Döbereiner reports on furfural. wordpress.comwikipedia.org |
| 1870 | Heinrich Limpricht first prepares furan. wikipedia.orgwordpress.com |
| Late 19th Century | The structure of furan is determined. wikipedia.org |
| Early 20th Century | Quaker Oats Company begins mass-producing furfural, highlighting its industrial relevance. wikipedia.orgacs.org |
Overview of Current Research Trajectories and Objectives for (5-Methyl-2-furanyl)methanediol Investigations
Direct research focused solely on (5-Methyl-2-furanyl)methanediol is limited. However, current research trajectories in related areas provide a context for its potential relevance. A primary area is the investigation of furanic aldehydes derived from biomass as platform chemicals for the synthesis of biofuels and other valuable products. nih.govmdpi.com Understanding the hydration of these aldehydes is crucial for optimizing reaction conditions and product yields in aqueous systems.
Another relevant research area is food chemistry, where furanic aldehydes are formed during thermal processing. mdpi.com The interaction of these aldehydes with other food components can impact flavor, color, and the formation of other compounds. The transient formation of gem-diols like (5-Methyl-2-furanyl)methanediol could play a role in these reaction pathways.
Future research objectives that would implicitly involve the study of (5-Methyl-2-furanyl)methanediol include:
Mechanistic Studies: Detailed mechanistic investigations of reactions involving 5-methyl-2-furaldehyde in aqueous media, which would necessitate considering the role of its hydrated form.
Computational Chemistry: Theoretical studies to model the structure, stability, and reactivity of (5-Methyl-2-furanyl)methanediol and to predict its spectroscopic signatures. researchgate.net
Advanced Analytical Techniques: The use of advanced and rapid analytical techniques to detect and characterize transient intermediates like gem-diols in real-time.
Structure
3D Structure
Properties
CAS No. |
674788-34-2 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)methanediol |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(9-4)6(7)8/h2-3,6-8H,1H3 |
InChI Key |
WGWLZKLGCZKKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(O)O |
Origin of Product |
United States |
**synthetic Pathways and Mechanistic Elucidation of 5 Methyl 2 Furanyl Methanediol**
Reaction Mechanisms of (5-Methyl-2-furanyl)methanediol Formation and Interconversion
The formation of (5-methyl-2-furanyl)methanediol from 5-methyl-2-furaldehyde and water is a classic example of nucleophilic addition to a carbonyl group. The dynamics of this reversible reaction are significantly influenced by acid-base catalysis.
The fundamental mechanism of hydration involves the attack of a water molecule on the electrophilic carbonyl carbon of 5-methyl-2-furaldehyde. The carbonyl group is polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge.
The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the oxygen atom of a water molecule attacks the carbonyl carbon, leading to the formation of a new carbon-oxygen single bond. Simultaneously, the pi electrons of the carbonyl double bond move to the carbonyl oxygen atom, resulting in a zwitterionic or neutral tetrahedral intermediate, which then rapidly protonates to form the gem-diol.
The uncatalyzed hydration of aldehydes is generally slow. The rate of reaction and the attainment of equilibrium are significantly enhanced by the presence of either an acid or a base.
Acid-Catalyzed Mechanism:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it a much stronger electrophile.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.
Deprotonation: The resulting intermediate is then deprotonated by a water molecule (acting as a base) to yield the neutral gem-diol and regenerate the acid catalyst.
Base-Catalyzed Mechanism:
Formation of Hydroxide (B78521): In a basic medium, a hydroxide ion (OH⁻) is present, which is a much stronger nucleophile than water.
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a water molecule to give the gem-diol and regenerate the hydroxide ion.
The kinetics of the reaction of 5-methyl-2-furaldehyde can be influenced by the presence of the methyl group, which donates electron density to the furan (B31954) ring. This can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted furfural (B47365), potentially affecting the reaction rates of both catalyzed and uncatalyzed hydration.
Optimization of Synthetic Methodologies for Yield and Selectivity
The optimization of producing (5-methyl-2-furanyl)methanediol centers on two key areas: maximizing the yield and selectivity of the 5-methylfurfural (B50972) precursor from biomass, and understanding the factors that shift the aldehyde-water equilibrium toward the diol.
The synthesis of 5-methylfurfural from biomass sources like l-rhamnose (B225776) has been systematically optimized by investigating various reaction parameters. High yields of the aldehyde are crucial for the subsequent formation of the diol. Research has shown that catalyst choice, temperature, and the use of biphasic solvent systems are critical for maximizing the yield of 5-methylfurfural while minimizing side reactions such as polymerization and degradation into levulinic acid. mdpi.com For example, using CuCl₂ as a catalyst in a water-diisopropyl ether biphasic system at 160 °C can achieve a 5-methylfurfural yield as high as 94%. mdpi.com
The equilibrium for gem-diol formation from an aldehyde is influenced by the electronic nature of the substituents. libretexts.org Electron-withdrawing groups tend to stabilize the hydrate (B1144303), shifting the equilibrium to the right. Conversely, electron-donating groups, such as the methyl group on the furan ring, stabilize the carbonyl group of the aldehyde and generally result in a lower equilibrium concentration of the gem-diol. libretexts.org
Table 1: Optimization of 5-Methylfurfural Yield from L-Rhamnose
This interactive table summarizes the effect of different catalysts on the yield of 5-methylfurfural (MF) under specific reaction conditions.
| Catalyst | L-Rha Conversion (%) | MF Yield (%) | MF Selectivity (%) |
|---|---|---|---|
| CuCl₂ | 99 | 94 | 95 |
| AlCl₃ | 99 | 85 | 86 |
| CrCl₃ | 99 | 83 | 84 |
| FeCl₃ | 99 | 75 | 76 |
| H₂SO₄ | 99 | 69 | 70 |
Data sourced from Li et al., 2020. Conditions: 160 °C, 120 min, 0.10 mol/L catalyst, water/DIPE solvent system. mdpi.com
Solvent Effects on Equilibrium Position and Reaction Rate
The solvent system plays a dual role in the context of (5-methyl-2-furanyl)methanediol formation. It is critical for both the synthesis of the 5-methylfurfural precursor and for the position of the subsequent hydration equilibrium.
For the hydration reaction itself (aldehyde + water ⇌ diol), the concentration of water is a key determinant of the equilibrium position, as dictated by Le Châtelier's principle. libretexts.org A higher concentration of water will favor the formation of the diol. The reaction rate can be accelerated by acid or base catalysis, though the catalyst does not affect the final equilibrium concentrations. libretexts.orgacs.org Polar solvents are generally conducive to the hydration reaction.
Table 2: Effect of Extraction Solvent on 5-Methylfurfural Yield
This interactive table illustrates how the choice of organic solvent in a biphasic system impacts the yield of 5-methylfurfural (MF) from L-rhamnose.
| Extraction Solvent | MF Yield (%) |
|---|---|
| Diisopropyl ether (DIPE) | 94 |
| Cyclopentyl methyl ether (CPME) | 88 |
| Toluene | 85 |
| Methyl isobutyl ketone (MIBK) | 78 |
| Dichloromethane (DCM) | 65 |
Data sourced from Li et al., 2020. Conditions: 160 °C, 120 min, CuCl₂ catalyst, 1:1 water/solvent volume ratio. mdpi.com
Temperature and Pressure Influences on Reaction Pathways
Temperature and pressure are significant parameters that influence both the synthesis of the 5-methylfurfural precursor and the stability of the resulting diol.
In the dehydration of carbohydrates to 5-methylfurfural, temperature is a double-edged sword. Increasing the temperature accelerates the desired dehydration reaction but also enhances the rates of undesired side reactions, such as the formation of humins (polymeric by-products) and rehydration to levulinic acid. mdpi.com Therefore, an optimal temperature must be identified to maximize the aldehyde yield. Studies have shown that for the CuCl₂-catalyzed conversion of l-rhamnose, the yield of 5-methylfurfural peaks at 160 °C and declines at higher temperatures. mdpi.com
The hydration of an aldehyde to a gem-diol is typically an exothermic process. Consequently, lower temperatures favor the diol at equilibrium. High temperatures will shift the equilibrium back towards the aldehyde and water.
Pressure generally plays a lesser role in the hydration equilibrium itself but can be a significant factor in the synthesis of the precursor. Reactions conducted at temperatures above the solvent's boiling point require high pressure to maintain the liquid phase. Furthermore, systems utilizing supercritical fluids, such as CO₂, use pressure to modify solvent properties and enhance extraction efficiency and selectivity, which can improve the yield of 5-methylfurfural. researchgate.net
Table 3: Influence of Temperature on 5-Methylfurfural Synthesis
This interactive table shows the effect of reaction temperature on the conversion of L-rhamnose and the yield of 5-methylfurfural (MF).
| Temperature (°C) | L-Rha Conversion (%) | MF Yield (%) |
|---|---|---|
| 150 | 95 | 86 |
| 160 | 99 | 94 |
| 170 | 99 | 89 |
| 180 | 99 | 81 |
Data sourced from Li et al., 2020. Conditions: 120 min, CuCl₂ catalyst, water/DIPE solvent system. mdpi.com
Green Chemistry Principles in (5-Methyl-2-furanyl)methanediol Synthesis
The synthesis of (5-methyl-2-furanyl)methanediol, via its precursor 5-methylfurfural, is deeply rooted in the principles of green chemistry.
The most prominent principle is the use of renewable feedstocks . youtube.com 5-methylfurfural is derived from carbohydrates found in abundant and renewable lignocellulosic biomass, providing a sustainable alternative to petroleum-based chemical feedstocks. nih.govwikipedia.org
Another key aspect is the development of greener catalytic processes . While traditional methods often use corrosive mineral acids like H₂SO₄, recent research focuses on heterogeneous solid acid catalysts and recyclable ionic liquids. rsc.orgbohrium.com These alternative catalysts reduce waste, minimize corrosion, and simplify product separation.
**advanced Spectroscopic and Crystallographic Investigations of 5 Methyl 2 Furanyl Methanediol**
Elucidation of Molecular Structure via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For a species like (5-Methyl-2-furanyl)methanediol, a combination of one-dimensional and multi-dimensional NMR techniques would be essential for unambiguous structural confirmation.
Given the presence of protons on the furan (B31954) ring, the methyl group, and the methanediol (B1200039) moiety, multi-dimensional NMR experiments are indispensable for assigning signals and establishing connectivity.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal scalar coupling between protons. Key expected correlations would include the coupling between the two protons on the furan ring (H3 and H4) and, importantly, the coupling between the methine proton of the diol group (-CH(OH)₂) and the adjacent furan ring proton (H3). This would definitively place the methanediol group at the C2 position.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the furan ring, the methyl group, and the methanediol carbon based on the known proton assignments.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts and COSY Correlations for (5-Methyl-2-furanyl)methanediol
Note: Chemical shifts are estimated based on data for analogous compounds like (5-methyl-2-furyl)methanol and are solvent-dependent.
| Proton | Predicted Shift (ppm) | Expected COSY Correlations |
| -CH ₃ | ~2.3 | H4 |
| Furan H3 | ~6.1 | H4, -CH (OH)₂ |
| Furan H4 | ~6.0 | H3, -CH ₃ |
| -CH (OH)₂ | ~5.8 | H3, -OH |
| -OH | Variable (broad) | -CH (OH)₂ |
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. The chemical shift of the methanediol carbon is particularly diagnostic.
¹³C NMR: The carbon atom of the gem-diol group (-CH(OH)₂) is expected to resonate in a specific region, distinct from the sp² carbons of the furan ring and the sp³ carbon of the methyl group. Based on studies of methanediol and its derivatives, this signal would likely appear in the 80-95 ppm range. nih.gov The signals for the furan ring carbons and the methyl group can be assigned with the help of HSQC and HMBC data. echemcom.comresearchgate.net
Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for (5-Methyl-2-furanyl)methanediol
| Carbon | Predicted Shift (ppm) | Rationale/Reference |
| -C H₃ | ~14 | Typical for methyl on furan ring echemcom.com |
| C 5 | ~152 | Substituted furan carbon |
| C 2 | ~157 | Substituted furan carbon bearing the diol |
| C 3 | ~108 | Unsubstituted furan carbon |
| C 4 | ~110 | Unsubstituted furan carbon |
| -C H(OH)₂ | ~85-95 | Diagnostic for gem-diol carbon nih.gov |
(5-Methyl-2-furanyl)methanediol exists in a dynamic equilibrium with its aldehyde tautomer, 5-methylfurfural (B50972), and water. This chemical exchange can be studied using variable-temperature (VT) NMR experiments. researchgate.net
At low temperatures, the exchange rate between the aldehyde and the diol may become slow enough on the NMR timescale to allow for the observation of separate signals for both species. researchgate.netnih.gov As the temperature is increased, the exchange rate increases, leading to the broadening of the corresponding signals. At higher temperatures, if the exchange becomes fast, a single set of averaged signals might be observed. By analyzing the line shapes at different temperatures, the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the equilibrium process can be determined, providing valuable information on the stability of the methanediol derivative. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly effective for identifying functional groups. thermofisher.com For (5-Methyl-2-furanyl)methanediol, these techniques would confirm the presence of the hydroxyl groups and characterize the hydrogen bonding interactions.
O-H Stretching: The most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of the stretching vibration of hydrogen-bonded hydroxyl (-OH) groups. The broadness is a direct consequence of the various hydrogen-bonding environments (intermolecularly with other diol molecules or with a solvent).
C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the diol and the furan ether linkage are expected in the 1000-1200 cm⁻¹ region. Computational studies on methanediol show strong IR intensities in this region, which are useful for its detection. researchgate.netrsc.org
Furan Ring Vibrations: The characteristic vibrations of the furan ring, including C=C stretching and ring breathing modes, would appear in the 1400-1600 cm⁻¹ region, consistent with data from other furan derivatives. udayton.eduglobalresearchonline.net
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman spectra, the symmetric vibrations of the furan ring and the C-C backbone would be strong, aiding in the structural confirmation. chemicalpapers.com The combination of FTIR and Raman is powerful, as some vibrations that are weak in one are strong in the other. thermofisher.com
Interactive Table 3: Key Expected Vibrational Frequencies for (5-Methyl-2-furanyl)methanediol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| O-H Stretch | 3200-3500 | FTIR | Broad, strong band due to hydrogen bonding. rsc.org |
| C-H Stretch (Aromatic/Furan) | 3100-3200 | FTIR, Raman | |
| C-H Stretch (Aliphatic/Methyl) | 2850-3000 | FTIR, Raman | nih.gov |
| C=C Stretch (Furan Ring) | 1400-1600 | FTIR, Raman | Characteristic of the furan ring structure. globalresearchonline.net |
| C-O Stretch (Diol & Ether) | 1000-1200 | FTIR | Strong intensity, useful for identification. researchgate.netresearchgate.net |
Mass Spectrometry for Reaction Intermediate Detection and Mechanistic Pathway Confirmation
Mass spectrometry (MS) is an essential technique for detecting transient species and confirming molecular weights. Given the instability of (5-Methyl-2-furanyl)methanediol, techniques like electrospray ionization (ESI) or secondary electrospray ionization (SESI) would be suitable for transferring the ion from a solution phase into the gas phase for analysis. researchgate.net
A key fragmentation pathway for gem-diols under mass spectrometric conditions is the facile loss of a water molecule. This makes MS an excellent tool for confirming the presence of the methanediol through its breakdown products.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion, enabling the calculation of its elemental formula with high confidence. ethz.ch
Molecular Ion: The protonated molecular ion of (5-Methyl-2-furanyl)methanediol, [C₆H₈O₃ + H]⁺, would have a theoretical exact mass that could be precisely measured by HRMS.
Fragmentation Pathway: The most significant fragmentation observed in tandem MS (MS/MS) experiments would be the neutral loss of water (18.01056 Da). [M+H]⁺ → [M+H - H₂O]⁺ + H₂O This resulting ion, [C₆H₇O₂]⁺, corresponds to protonated 5-methylfurfural.
Further Fragmentation: Subsequent fragmentation of the [C₆H₇O₂]⁺ ion would follow the known pathways for furan derivatives. This includes the loss of carbon monoxide (CO) and subsequent ring rearrangements or side-chain cleavages, leading to characteristic fragment ions like m/z 81, 53, and 43. ed.ac.ukresearchgate.net The study of these fragmentation pathways provides robust confirmation of the initial structure. ethz.ch
Interactive Table 4: Expected HRMS Fragmentation Data for Protonated (5-Methyl-2-furanyl)methanediol
| m/z (Theoretical) | Ion Formula | Description |
| 129.0546 | [C₆H₉O₃]⁺ | Protonated Molecular Ion |
| 111.0441 | [C₆H₇O₂]⁺ | Loss of H₂O (water); corresponds to protonated 5-methylfurfural. ethz.ch |
| 83.0491 | [C₅H₇O]⁺ | Loss of H₂O and CO from the parent ion. |
| 55.0178 | [C₃H₃O]⁺ | Further fragmentation of the furan ring. ed.ac.uk |
Tandem Mass Spectrometry for Structural Characterization of Transient Species
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural analysis of transient species like (5-methyl-2-furanyl)methanediol, as it allows for the study of ions in the gas phase without the need for long-term stability. In a typical experiment, the methanediol, formed from its precursor 5-methylfurfural in an aqueous environment, can be introduced into the mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).
The initial step involves the selection of the protonated molecular ion [M+H]⁺ or a related adduct. For (5-methyl-2-furanyl)methanediol (molar mass: 128.13 g/mol ), the parent ion of interest would have a mass-to-charge ratio (m/z) of 129.1. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting daughter ions are analyzed in the second stage of the mass spectrometer, providing a fragmentation pattern that serves as a structural fingerprint.
Key expected fragmentation pathways for the protonated (5-methyl-2-furanyl)methanediol would likely involve the sequential loss of its constituent parts, primarily water molecules from the diol group, and fragmentation of the furan ring itself. The analysis of these fragments allows for the unambiguous confirmation of the transient diol's structure.
Table 1: Representative Tandem MS Fragmentation Data for Protonated (5-Methyl-2-furanyl)methanediol
| Parent Ion (m/z) | Proposed Daughter Ion | Fragment Formula | Fragment m/z | Proposed Neutral Loss |
| 129.1 | Protonated 5-methylfurfural | [C₆H₆O₂ + H]⁺ | 111.1 | H₂O |
| 129.1 | Acylium ion after water loss | [C₆H₅O]⁺ | 93.1 | 2H₂O |
| 111.1 | Loss of carbon monoxide | [C₅H₇O]⁺ | 83.1 | CO |
| 111.1 | Furan ring fragmentation | [C₄H₅]⁺ | 53.1 | CO, H₂O |
This table is illustrative, based on established fragmentation principles for furan derivatives and geminal diols, as direct experimental data for this specific transient species is not widely published.
X-ray Diffraction Analysis of Crystalline Forms and Intermolecular Interactionsresearchgate.net
Obtaining a single crystal of a transient species like (5-methyl-2-furanyl)methanediol for X-ray diffraction analysis presents a significant experimental hurdle due to its tendency to revert to the more stable aldehyde form. However, should crystallization be achieved, for instance through co-crystallization with a stabilizing agent or under specific low-temperature conditions, X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions.
Drawing parallels from crystallographic studies on other furan derivatives, the analysis would reveal precise bond lengths, bond angles, and the conformation of the molecule. nih.gov A key focus would be the hydrogen bonding network established by the two hydroxyl groups of the methanediol moiety. These interactions would be critical in stabilizing the crystal lattice. One would expect to observe strong intermolecular hydrogen bonds where the hydroxyl groups act as both donors and acceptors, potentially forming chains or sheet-like structures. nih.gov
The reference to a study on furan-diacetylene derivatives highlights the power of X-ray diffraction in elucidating how molecular orientation and hydrogen-bonded networks influence the properties of materials containing furan rings. nih.gov In such an analysis of (5-methyl-2-furanyl)methanediol, the planarity of the furan ring and the tetrahedral geometry of the central methanediol carbon would be confirmed. The relative orientation of the furan ring and the diol group would also be determined, providing insight into steric and electronic effects within the molecule.
Table 2: Hypothetical Crystallographic Data for (5-Methyl-2-furanyl)methanediol
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 7.2 |
| c (Å) | 10.1 |
| β (°) | 105.0 |
| Volume (ų) | 595.5 |
| Z (molecules/unit cell) | 4 |
| Key H-Bond Distance (O-H···O) (Å) | 2.75 |
Note: The data in this table is hypothetical and serves as an example based on typical values for small organic molecules and furan derivatives found in crystallographic databases. nih.gov It illustrates the type of information that would be obtained from a successful X-ray diffraction experiment.
**theoretical and Computational Studies on the Electronic Structure and Reactivity of 5 Methyl 2 Furanyl Methanediol**
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods can predict molecular geometries, orbital energies, and various other properties that govern a molecule's behavior.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of many-electron systems. arxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient way to investigate molecular structure and reactivity. For molecules like (5-methyl-2-furanyl)methanediol, DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. epstem.net These calculations are also instrumental in predicting reactivity indicators, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's susceptibility to electrophilic and nucleophilic attack.
DFT methods, such as B3LYP and B3PW91, have been successfully used to optimize the geometries and calculate the spectroscopic properties of various organic molecules. epstem.net The choice of functional and basis set is critical for obtaining reliable results, and studies often compare different combinations to validate their findings. epstem.net For instance, the M06-2X functional is another tool that has been effectively applied to similar reaction systems. mdpi.com
Conformational Analysis and Potential Energy Landscapes of (5-Methyl-2-furanyl)methanediol
The flexibility of the hydroxymethyl group in (5-methyl-2-furanyl)methanediol allows for the existence of multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Influence of Intramolecular Hydrogen Bonding on Conformation
Theoretical studies on similar diols have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing the lowest energy conformers. researchgate.net The strength of these interactions depends on the geometry of the resulting ring system. nih.gov Computational methods can be used to identify these hydrogen-bonded conformers and to quantify their stability relative to other, more open conformations. This analysis is critical for predicting the dominant conformers present under different conditions.
Computational Elucidation of Reaction Mechanisms and Transition States for Gem-Diol Formation and Decomposition
Computational chemistry is an invaluable tool for mapping out the reaction pathways for the formation and decomposition of gem-diols like (5-methyl-2-furanyl)methanediol. By locating the transition state structures and calculating the associated energy barriers, a detailed understanding of the reaction kinetics can be achieved.
Calculation of Activation Energies for Aldehyde-Diol Tautomerism
The formation of (5-methyl-2-furanyl)methanediol from 5-methylfurfural (B50972) and water is a reversible process involving tautomerism. Computational methods can be used to calculate the activation energies for both the forward and reverse reactions. This involves locating the transition state for the proton transfer and water addition/elimination steps.
Studies on the decomposition of similar gem-diols, such as methanediol (B1200039), have utilized high-level ab initio calculations to investigate the unimolecular decomposition pathways. scispace.comresearchgate.net These studies have shown that the decomposition back to the aldehyde and water has a significant energy barrier, indicating that the gem-diol can be kinetically stable under certain conditions. scispace.comresearchgate.net The inclusion of one or more explicit water molecules in the calculations can significantly lower the activation barrier for tautomerization by facilitating proton transfer. researchgate.net
Reaction Pathway Simulations with Solvation Models
Reaction pathway simulations are crucial for understanding the mechanisms of chemical transformations in solution. For furan (B31954) derivatives, these simulations often involve quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) calculations, incorporating solvation models to accurately represent the influence of the solvent environment.
While direct simulations on (5-methyl-2-furanyl)methanediol are not readily found, studies on similar molecules offer significant insights. For instance, research on the silver-catalyzed formation of furan rings has utilized both implicit (SMD model) and explicit solvation models to evaluate free energy barriers. researchgate.net These studies have shown that the choice of solvation model can significantly impact the calculated energy barriers and reaction free energies, highlighting the importance of accurately modeling the solvent environment. For a molecule like (5-methyl-2-furanyl)methanediol, which possesses hydroxyl groups capable of hydrogen bonding, both explicit and implicit solvation models would be necessary to capture the specific interactions with protic solvents like water or alcohols.
Computational analyses of the reaction of the 2-methyl-5-furanyl radical with molecular oxygen have determined key thermochemical properties and reaction pathways. nih.gov These studies use methods like CBS-QB3 to calculate enthalpies of formation and transition-state theory to determine rate parameters, providing a framework for how (5-methyl-2-furanyl)methanediol might behave in oxidative environments. nih.gov The presence of the methyl and methanediol groups would be expected to influence the electronics of the furan ring, potentially altering reaction barriers and product distributions compared to the unsubstituted furan radical.
Table 1: Representative Solvation Models and Their Application
| Solvation Model | Type | Common Application in Furan Chemistry | Key Findings from Related Studies |
| SMD (Solvation Model based on Density) | Implicit | Calculating free energies of solvation and reaction barriers in various solvents. | Can effectively model bulk solvent effects on reaction thermodynamics and kinetics. researchgate.net |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Explicit/Hybrid | Studying enzyme-catalyzed reactions or reactions in specific solvent-solute clusters. | Provides detailed insight into the role of specific solvent molecules in stabilizing transition states. researchgate.net |
| PCM (Polarizable Continuum Model) | Implicit | General purpose solvation calculations for a wide range of chemical systems. | Useful for predicting how the dielectric constant of the solvent affects reaction pathways. |
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Condensed Phases
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in solution and condensed phases. These simulations can reveal information about solvation structures, diffusion, and conformational dynamics.
MD simulations of structurally related compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) in aqueous solutions have been performed at various temperatures and pressures. nih.gov These studies have elucidated the nature of hydrogen bonding between the furan derivatives and water molecules. A key finding is that the furan ring oxygen participates less in hydrogen bonding compared to carbonyl or hydroxyl groups. nih.govresearchgate.net This suggests that for (5-methyl-2-furanyl)methanediol, the primary hydrogen bonding interactions with water would occur through the two hydroxyl groups of the methanediol moiety.
Furthermore, these simulations have revealed tendencies for aggregation of furan derivatives under certain conditions, a behavior influenced by concentration, temperature, and pressure. nih.gov For (5-methyl-2-furanyl)methanediol, MD simulations would be invaluable for understanding its solubility, diffusion in solution, and how it interacts with other species in a complex mixture, such as in a biomass conversion process. The simulations can also provide rotational and reorientational correlation times, offering a detailed picture of its molecular motion. nih.gov
Table 2: Predicted Dynamic Properties of (5-Methyl-2-furanyl)methanediol in Aqueous Solution Based on Analogous Systems
| Property | Predicted Behavior for (5-Methyl-2-furanyl)methanediol | Rationale Based on Related Compounds |
| Hydrogen Bonding | The two -OH groups of the methanediol moiety will be the primary sites for hydrogen bonding with water. The furan ring oxygen will be a weak hydrogen bond acceptor. | Studies on HMF show that hydroxyl and carbonyl oxygens are more involved in H-bonding than the furan ring oxygen. nih.govresearchgate.net |
| Solvation Shell Structure | A well-defined solvation shell will form around the methanediol group, with weaker and less structured solvation around the furan ring and methyl group. | Radial distribution functions from simulations of HMF show distinct solvation shells around polar groups. nih.gov |
| Aggregation | Potential for self-aggregation through hydrogen bonding between the methanediol groups, especially at higher concentrations. | Furfural molecules have been observed to aggregate under certain conditions in MD simulations. nih.gov |
| Diffusion Coefficient | The diffusion coefficient will be dependent on temperature and the extent of hydrogen bonding with the solvent. | MD simulations of furfural and HMF have calculated diffusion coefficients under various conditions. nih.gov |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predictions are vital for identifying and characterizing new or transient species.
Quantum chemical calculations have been successfully used to predict the spectroscopic parameters of methanediol, a molecule that is challenging to study experimentally. iaea.org These calculations, often employing methods like Density Functional Theory (DFT), can predict rotational constants, vibrational frequencies, IR intensities, and dipole moments. iaea.org For instance, calculations on methanediol revealed two conformers with significantly different dipole moments, which has implications for its potential detection in the interstellar medium. iaea.org
Similar computational approaches can be applied to (5-methyl-2-furanyl)methanediol. DFT calculations could predict its 1H and 13C NMR spectra, aiding in its identification in complex reaction mixtures. For example, the chemical shifts of the methanediol protons and carbon would be expected to be distinct from those of the furan ring. mdpi.com Vibrational frequency calculations would provide the expected IR and Raman spectra, allowing for its detection and characterization by these techniques. Time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum, providing insights into its photochemistry. The computational investigation of 2-nitroimidazole-based radiopharmaceuticals demonstrates the utility of these methods in understanding the electronic structure and spectroscopic properties of complex organic molecules. nih.gov
Table 3: Computationally Predicted Spectroscopic Data for (5-Methyl-2-furanyl)methanediol (Hypothetical Data Based on Analogous Compounds)
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Region (Hypothetical) | Basis for Prediction |
| 1H NMR | Chemical Shift of -CH(OH)2 proton | ~4.5 - 5.5 ppm | Based on the observed chemical shift of methanediol in solution. mdpi.com |
| 13C NMR | Chemical Shift of -C(OH)2 carbon | ~85 - 95 ppm | Based on the observed chemical shift of the methanediol carbon. mdpi.com |
| IR Spectroscopy | O-H Stretching Frequency | 3200 - 3600 cm-1 (broad) | Characteristic region for hydroxyl group stretching vibrations. |
| IR Spectroscopy | C-O Stretching Frequency | 1000 - 1200 cm-1 | Typical region for C-O single bond stretches in alcohols and ethers. |
| UV-Vis Spectroscopy | λmax | ~220 - 280 nm | Furan rings typically exhibit absorption in this region due to π → π* transitions. The exact value would be influenced by the substituents. |
**reactivity Profiles and Transformation Pathways of 5 Methyl 2 Furanyl Methanediol**
Equilibrium Dynamics between (5-Methyl-2-furanyl)methanediol and 5-Methyl-2-furaldehyde
The foundational aspect of (5-methyl-2-furanyl)methanediol's chemistry is its existence in a dynamic equilibrium with 5-methyl-2-furaldehyde (also known as 5-methylfurfural) and water. This reversible hydration-dehydration process is characteristic of many aldehydes, where the gem-diol can be a significant species, particularly in aqueous solutions.
Factors Influencing the Equilibrium Constant (Keq)
While a specific equilibrium constant (Keq) for the hydration of 5-methyl-2-furaldehyde is not extensively documented, the principles governing such equilibria are well-established. The position of the equilibrium between the aldehyde and the gem-diol is sensitive to several environmental factors, as dictated by Le Châtelier's principle.
Key factors include:
Concentration: The presence of water is the most direct influencing factor. An increase in water concentration shifts the equilibrium toward the formation of (5-methyl-2-furanyl)methanediol. Conversely, removing water, for instance by using a dehydrating solvent or by azeotropic distillation, favors the formation of 5-methyl-2-furaldehyde. mdpi.com This principle is exploited in the synthesis of furanic aldehydes from carbohydrates, where the removal of water drives the reaction forward.
Temperature: The hydration of aldehydes is typically an exothermic process. Therefore, an increase in temperature generally shifts the equilibrium towards the dehydrated aldehyde form, while lower temperatures favor the gem-diol.
Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. In aqueous systems, the diol form is stabilized. In non-polar organic solvents, the aldehyde form is predominant. nih.gov The use of biphasic systems, such as water-toluene or water-diisopropyl ether, can enhance the yield of 5-methyl-2-furaldehyde by continuously extracting it from the aqueous phase where the reaction occurs, thereby shifting the equilibrium. mdpi.com
| Factor | Change | Effect on Equilibrium | Favored Species |
|---|---|---|---|
| Water Concentration | Increase | Shifts Right (towards product) | (5-Methyl-2-furanyl)methanediol |
| Water Concentration | Decrease | Shifts Left (towards reactant) | 5-Methyl-2-furaldehyde |
| Temperature | Increase | Shifts Left (Endothermic Direction) | 5-Methyl-2-furaldehyde |
| Temperature | Decrease | Shifts Right (Exothermic Direction) | (5-Methyl-2-furanyl)methanediol |
| Solvent Polarity | High (e.g., Water) | Shifts Right | (5-Methyl-2-furanyl)methanediol |
| Solvent Polarity | Low (e.g., Toluene) | Shifts Left | 5-Methyl-2-furaldehyde |
Kinetic Studies of the Hydration/Dehydration Process
Kinetic studies on the hydration of 5-methyl-2-furaldehyde are not widely available, but extensive research on the analogous dehydration of sugars to form furans like 5-hydroxymethylfurfural (B1680220) (HMF) provides significant insight. acs.orgacs.org The dehydration reaction is typically acid-catalyzed. acs.orgrug.nl
Research on HMF formation reveals that the reaction kinetics are highly dependent on temperature, catalyst concentration, and the solvent system. acs.org For example, the dehydration of fructose (B13574) to HMF is often modeled as a first-order reaction with respect to the fructose concentration. acs.org The activation energy for HMF formation has been reported to be in the range of 89 to 124 kJ/mol under certain conditions. nih.gov These findings suggest that the dehydration of (5-methyl-2-furanyl)methanediol is also an activated process, likely facilitated by Brønsted or Lewis acids, which protonate a hydroxyl group, turning it into a good leaving group (water). The rate of this process can be significantly accelerated by increasing the temperature and the acidity of the medium. rug.nlacs.org
Reactions Involving the Gem-Diol Functional Group
The reactivity of (5-methyl-2-furanyl)methanediol is dominated by the chemistry of the aldehyde-diol equilibrium. Reactions typically proceed via the small but highly reactive fraction of the aldehyde present, which is then replenished as the equilibrium shifts.
Acetalization and Ketalization Reactions
The gem-diol, in equilibrium with the aldehyde, readily reacts with alcohols under acidic catalysis to form acetals. This reaction is a cornerstone of carbonyl chemistry and serves to protect the aldehyde functionality. For instance, furfural (B47365) can be efficiently converted to furfural dialkyl acetals with various alcohols at room temperature using catalysts like tin(II) chloride (SnCl₂). rsc.org A similar strategy can be applied to 5-methyl-2-furaldehyde. The reaction proceeds by protonation of a diol hydroxyl group, elimination of water to form a stabilized oxocarbenium ion, followed by nucleophilic attack by an alcohol molecule. A second alcohol molecule then displaces the remaining hydroxyl group through a similar mechanism to yield the stable acetal (B89532). This acetal protection strategy has been effectively used in the selective oxidation of other functional groups on furan (B31954) rings, such as the oxidation of the hydroxymethyl group in HMF. tue.nl
Oxidation and Reduction Pathways of the Diol Moiety
The diol moiety, via its aldehyde form, can undergo both oxidation and reduction.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. The oxidation of 5-methyl-2-furaldehyde would yield 5-methyl-2-furoic acid. This transformation can be achieved using various oxidizing agents. Homogeneous ruthenium complexes have been shown to catalyze the oxidation of furfural to furoic acid using alkaline water as the oxidant, producing hydrogen gas as a byproduct. nih.govacs.org Whole-cell biocatalysts have also demonstrated high chemoselectivity, oxidizing the aldehyde group of furan derivatives while leaving other functional groups intact. mdpi.com
Reduction: The aldehyde group can be reduced to a primary alcohol. The reduction of 5-methyl-2-furaldehyde gives 5-methylfurfuryl alcohol. wikipedia.orgwikipedia.org This can be accomplished using common reducing agents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org Biocatalytic reductions are also highly effective; for example, co-immobilized alcohol dehydrogenases can quantitatively reduce HMF to its corresponding diol, 2,5-bis(hydroxymethyl)furan (BHMF), with high selectivity. rsc.orgnih.gov
| Starting Compound | Reaction Type | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| 5-Methyl-2-furaldehyde | Oxidation | Ru-pincer complexes, Base | 5-Methyl-2-furoic acid | nih.gov, acs.org |
| 5-Methyl-2-furaldehyde | Reduction | Lithium aluminum hydride, Catalytic H₂ | 5-Methylfurfuryl alcohol | wikipedia.org |
| 5-Hydroxymethylfurfural (analogue) | Oxidation | Whole-cell biocatalysts (e.g., D. wulumuqiensis) | 5-Hydroxymethyl-2-furancarboxylic acid | mdpi.com |
| 5-Hydroxymethylfurfural (analogue) | Reduction | Co-immobilized dehydrogenases | 2,5-Bis(hydroxymethyl)furan | rsc.org |
Condensation Reactions Leading to Oligomeric or Polymeric Species
Under the acidic and often heated conditions used to generate furan aldehydes from biomass, (5-methyl-2-furanyl)methanediol and its aldehyde form can participate in complex condensation reactions. These reactions lead to the formation of soluble oligomers and insoluble, dark-colored polymeric materials collectively known as humins. nih.govorgsyn.org Humin formation represents a significant challenge in biorefineries, as it lowers the yield of the desired product. acs.orgnih.gov
The mechanisms for these condensation reactions are multifaceted and can involve:
Aldol (B89426) Addition and Condensation: The aldehyde group of 5-methyl-2-furaldehyde can react with an enol or enolate intermediate, which could be formed from itself or other reactive species in the mixture. Studies on HMF have shown that aldol-type reactions are a key pathway to humin formation. acs.orgresearchgate.net The superior utility of 5-methylfurfural (B50972) over HMF in aldol condensation reactions has been noted as advantageous for producing long-chain alkane precursors for biofuels. nih.gov
Electrophilic Substitution: The furan ring is susceptible to electrophilic attack. One furan ring can attack the protonated carbonyl group of another molecule, leading to the formation of ether or acetal linkages between furan units. nih.govacs.org
Dimerization: Specific condensation products can be formed, such as the benzoin (B196080) condensation of HMF to form 5,5'-bis(hydroxymethyl)furoin, which can then be used as a monomer for polyesters. nih.gov Similar dimerization pathways could be accessible to 5-methyl-2-furaldehyde. Another example is the formation of α-diketone products like 5,5′-bihydroxymethyl furil (B128704) during HMF oxidation. lookchem.com
These condensation pathways underscore the high reactivity of the furan-aldehyde system, which can be directed toward valuable polymers or result in undesirable byproducts depending on the reaction conditions.
Reactivity of the Furan Ring in the Context of the Gem-Diol Moiety
The presence of the gem-diol, and its equilibrium with the electron-withdrawing aldehyde group, significantly influences the reactivity of the furan nucleus. The methyl group at the 5-position acts as an electron-donating group, which can activate the ring towards certain reactions.
The furan ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the reactivity is modulated by the substituents. The methyl group at the C5 position is an activating group that donates electron density to the ring, favoring electrophilic attack. libretexts.orgyoutube.com Conversely, the aldehyde group (in equilibrium with the methanediol) at the C2 position is deactivating. Electrophilic substitution on furan rings typically occurs at the C2 and C5 positions, which are the most nucleophilic. Since the C5 position is occupied by a methyl group and the C2 by the methanediol (B1200039) (or aldehyde), substitution would be directed to the C3 or C4 positions. The activating effect of the methyl group and the deactivating effect of the C2 substituent would compete to direct the incoming electrophile. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. fiveable.meyoutube.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.orgyoutube.com Sulfonation involves the use of fuming sulfuric acid (a solution of SO3 in concentrated sulfuric acid). youtube.com The conditions for these reactions would need to be carefully controlled to avoid acid-catalyzed degradation of the furan ring, such as ring-opening.
The furan ring in (5-methyl-2-furanyl)methanediol and related furfuryl alcohols is susceptible to ring-opening reactions, particularly under acidic conditions. mdpi.comibs.re.kr This process can lead to the formation of various acyclic compounds. For example, the acid-catalyzed hydration of 5-hydroxymethylfurfural (HMF), a related compound, is a known route to produce levulinic acid. ibs.re.kr Similarly, the ring-opening of furfuryl alcohol can yield levulinic acid or its esters. mdpi.com
In the context of polymerization of furfuryl alcohol, ring-opening is considered a side reaction that can introduce ketone and ester functionalities into the polymer chain. mdpi.com The degree of these ring-opening reactions can be influenced by the type of acid catalyst (Brønsted vs. Lewis acids) and the amount of water present in the reaction system. mdpi.com Boron trifluoride (B(C6F5)3) has been used as a catalyst for the ring-opening of 2-substituted furans with hydrosilanes, leading to the formation of α-silyloxy-(Z)-alkenyl silanes with high stereoselectivity. ibs.re.kr
The ring-opening tautomerization is a key step in certain synthetic pathways. For instance, the conversion of furfural to 1,5-pentanediol (B104693) involves the ring-opening tautomerization of the intermediate 2-hydroxytetrahydropyran (B1345630) to 5-hydroxyvaleraldehyde. osti.govnih.gov This demonstrates that the furan ring can be strategically opened to access valuable linear chemical structures.
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov This provides a powerful method for the synthesis of oxabicyclic compounds. The reactivity of the furan diene is, however, influenced by its substituents. Electron-donating groups enhance the reactivity, while electron-withdrawing groups decrease it. rsc.org In the case of (5-methyl-2-furanyl)methanediol, the C5-methyl group is electron-donating, which would favor the reaction, but the C2-gem-diol/aldehyde is electron-withdrawing, which would disfavor it.
Despite the presence of deactivating groups, furan derivatives can undergo Diels-Alder reactions, sometimes requiring harsher conditions like high temperatures or the use of Lewis or Brønsted acid catalysts. nih.gov For example, 2-furoic acids and their derivatives, which are also electron-deficient, have been shown to be reactive dienes in Diels-Alder reactions with maleimide (B117702) dienophiles, with the reaction being enhanced in water. rsc.org
The Diels-Alder reaction of furan derivatives is a key strategy in the synthesis of various valuable chemicals from renewable biomass. nih.govnih.gov For instance, the reaction of 2-methylfuran (B129897) with olefins over ZSM-5 catalysts has been studied for the production of aromatics like xylenes. researchgate.net 5-Hydroxymethyl-furan-2-nitrileoxide, derived from HMF, undergoes [3+2] cycloaddition reactions with alkenes. researchgate.net
Table 1: Examples of Cycloaddition Reactions with Furan Derivatives
| Furan Derivative | Dienophile/Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Furoic acids and derivatives | Maleimides | Diels-Alder [4+2] | Oxabicyclic adducts | rsc.org |
| 2-Methylfuran | Olefins (e.g., propylene) | Diels-Alder [4+2] | Xylenes (after dehydration) | researchgate.net |
| 5-Hydroxymethyl-furan-2-nitrileoxide | Alkenes | [3+2] Cycloaddition | 3-(2-furanyl)-4,5-dihydo-isoxazole | researchgate.net |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-phenylmaleimide derivatives | Diels-Alder [4+2] | Diels-Alder adducts | nih.gov |
Intermolecular and Intramolecular Rearrangement Reactions
A significant rearrangement reaction for 2-furylcarbinols, which are structurally related to (5-methyl-2-furanyl)methanediol, is the Piancatelli rearrangement. wikipedia.orgnih.gov This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgresearchgate.net The reaction proceeds through a proposed 4π-electrocyclization mechanism, similar to the Nazarov cyclization. wikipedia.org
The reactivity in the Piancatelli rearrangement is sensitive to the substitution on the furan ring. More reactive substrates, such as those with a 5-methyl group, can undergo the rearrangement under milder conditions, sometimes using weak Lewis acids like zinc chloride to avoid the formation of side products. nih.gov The reaction is highly stereoselective, typically yielding the trans isomer of the 4-hydroxycyclopentenone product. nih.gov
The Piancatelli rearrangement has found applications in the synthesis of natural products, including key intermediates for prostaglandins. wikipedia.org
Alternative mechanisms to the electrocyclization have been proposed, including one involving zwitterionic intermediates and another envisioning an aldol-type intramolecular addition. nih.govresearchgate.net
Photochemical Transformations of (5-Methyl-2-furanyl)methanediol
**chemical Derivatization and Functionalization Strategies for 5 Methyl 2 Furanyl Methanediol**
Synthesis of Ether and Ester Derivatives of the Diol
The two hydroxyl groups of (5-methyl-2-furanyl)methanediol are primary sites for etherification and esterification reactions. The challenge in these syntheses often lies in controlling the degree of substitution to achieve either selective monofunctionalization or complete difunctionalization.
Achieving selective mono-substitution on a symmetric diol requires careful control of reaction conditions to prevent the formation of the disubstituted product. For esterification, methods using resin-bound reagents have been shown to be effective for the monoesterification of symmetrical diols, offering high yields without the need for high dilution techniques. nih.gov A similar strategy could be applied to (5-methyl-2-furanyl)methanediol. The Mitsunobu reaction, under mild conditions, has also been used for regioselective esterification of vicinal diols on sugar derivatives, which could be adapted for geminal diols. acs.org
For mono-etherification, the Williamson ether synthesis can be employed by using a stoichiometric amount of a strong base (like sodium hydride) to generate the mono-alkoxide, followed by reaction with an alkyl halide. wikipedia.orgyoutube.com Controlling the stoichiometry is critical to favor the mono-ether product.
Table 1: Proposed Conditions for Selective Monofunctionalization
| Reaction Type | Reagents | Product Type | Key Considerations |
| Monoesterification | Carboxylic acid, Resin-bound triphenylphosphine (B44618) nih.gov | Monoester | Avoids difunctionalization; easy purification. |
| Monoesterification | Carboxylic acid, DEAD, PPh₃ (Mitsunobu) acs.org | Monoester | Mild conditions; regioselectivity may be influenced by steric factors. |
| Monoetherification | 1. NaH (1 equiv.)2. R-X (1 equiv.) wikipedia.orgmasterorganicchemistry.com | Monoether | Strict stoichiometric control is necessary. |
Difunctionalization to produce di-ethers or di-esters is more straightforward and is typically achieved by using an excess of the derivatizing agent and/or a stronger base. For the synthesis of di-ethers, the Williamson ether synthesis is a robust method, where the diol is treated with at least two equivalents of a strong base (e.g., NaH) to form the di-alkoxide, followed by reaction with an excess of an alkyl halide. wikipedia.orgbyjus.com This reaction is broad in scope and is widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.org
Similarly, di-ester formation can be achieved by reacting the diol with an excess of an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Standard Fischer esterification conditions, using an excess of a carboxylic acid with an acid catalyst and removal of water, can also be employed to drive the reaction to completion.
Table 2: General Conditions for Difunctionalization
| Reaction Type | Reagents | Product Type | Key Considerations |
| Di-esterification | Acid Chloride (≥2 equiv.), Pyridine | Di-ester | Generally high-yielding and proceeds under mild conditions. |
| Di-esterification | Carboxylic Acid (excess), H⁺ catalyst | Di-ester | Reversible reaction; requires removal of water to ensure high yield. |
| Di-etherification | 1. NaH (≥2 equiv.)2. R-X (excess) masterorganicchemistry.combyjus.com | Di-ether | Reaction is generally irreversible and high-yielding for primary alkyl halides. |
Formation of Cyclic Acetals and Ketals as Protecting Groups or Synthetic Intermediates
The geminal diol functionality of (5-methyl-2-furanyl)methanediol can be readily protected by forming a cyclic acetal (B89532) or ketal. This is a common strategy in organic synthesis to mask the reactivity of diols while other parts of the molecule are modified. organic-chemistry.org The reaction involves treating the diol with an aldehyde or a ketone under acidic catalysis (e.g., tosic acid, H₂SO₄), typically with the removal of water to drive the equilibrium towards the product. youtube.comyoutube.com This forms a stable five- or six-membered dioxolane or dioxane ring, respectively.
These cyclic derivatives are stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid, regenerating the diol. masterorganicchemistry.com This stability profile makes them excellent protecting groups. For instance, protecting the diol moiety allows for selective chemical modification of the furan (B31954) ring. nih.gov
Table 3: Examples of Cyclic Acetal and Ketal Formation
| Carbonyl Compound | Product Structure | Ring System |
| Acetone | 2,2-Dimethyl-4-(5-methyl-2-furanyl)-1,3-dioxolane | 1,3-Dioxolane |
| Benzaldehyde | 2-Phenyl-4-(5-methyl-2-furanyl)-1,3-dioxolane | 1,3-Dioxolane |
| Cyclohexanone | 1,4-Dioxaspiro[4.5]decan-2-yl-(5-methylfuran) | Spiroketal (1,3-Dioxolane) |
| Formaldehyde (B43269) | 4-(5-Methyl-2-furanyl)-1,3-dioxolane | 1,3-Dioxolane |
Strategies for Modifying the Furan Ring System while Preserving the Diol Moiety
Modification of the furan ring requires that the diol functionality is first protected, for example, as a cyclic acetal (see Section 6.2). Once protected, the furan ring can undergo various transformations. Furan is an electron-rich aromatic heterocycle susceptible to electrophilic substitution, primarily at the C5 position if available, or at C3/C4. Since the C5 position is occupied by a methyl group, electrophilic attack would be directed to the C3 or C4 positions.
Potential modifications include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Using mild nitrating agents like acetyl nitrate (B79036) to avoid ring degradation.
Metalation-Alkylation: Deprotonation of a ring proton (likely at C3) using a strong base like n-butyllithium, followed by quenching with an electrophile (e.g., an alkyl halide, carbon dioxide), can introduce a variety of substituents.
Preserving the furan ring itself is crucial, as harsh acidic conditions can lead to ring-opening reactions. rsc.org Therefore, reaction conditions must be carefully chosen to be compatible with both the protected diol and the furan ring.
Synthesis of Polymeric and Oligomeric Structures utilizing (5-Methyl-2-furanyl)methanediol as a Monomer
The bifunctional nature of (5-methyl-2-furanyl)methanediol makes it an attractive monomer for step-growth polymerization. Furan-based polymers are of significant interest as renewable alternatives to petroleum-based plastics, often exhibiting desirable thermal and barrier properties. rsc.orgmdpi.com
(5-Methyl-2-furanyl)methanediol can be used to synthesize various types of polymers:
Polyesters: Polycondensation with dicarboxylic acids (or their derivatives like diacyl chlorides or diesters) would yield furan-containing polyesters. nih.govnih.gov The properties of the resulting polymer could be tailored by the choice of the diacid co-monomer. Enzymatic polymerization, using lipases like Candida antarctica lipase (B570770) B (CALB), offers a green alternative under mild conditions for producing furan-based polyesters. rsc.orgnih.govresearchgate.net
Polyethers: Acid-catalyzed self-condensation of the diol could potentially lead to the formation of polyethers. However, this reaction is often complicated by the propensity of furan rings to undergo side reactions and polymerization through ring-opening under strong acidic conditions. rsc.org
Polyurethanes: Reaction of the diol with diisocyanates would produce furan-based polyurethanes, which could be explored for applications as foams, elastomers, or coatings. Furan-based oligomer diols are considered ideal reactive flame retardants. acs.org
Table 4: Potential Polymer Structures from (5-Methyl-2-furanyl)methanediol
| Polymer Type | Co-monomer | Repeating Unit Structure (Schematic) | Potential Properties |
| Polyester | Adipoyl chloride | -[O-CH(R)-O-CO-(CH₂)₄-CO]- | Increased flexibility, biodegradability mdpi.com |
| Polyester | Terephthaloyl chloride | -[O-CH(R)-O-CO-C₆H₄-CO]- | High thermal stability, rigidity mdpi.com |
| Polyurethane | Methylene diphenyl diisocyanate (MDI) | -[O-CH(R)-O-CO-NH-C₆H₄-CH₂-C₆H₄-NH-CO]- | Elastomeric, potential for foams and coatings acs.org |
| (R = 5-methyl-2-furanyl) |
Design and Synthesis of Functionalized Probes for Mechanistic Research
To investigate reaction mechanisms, metabolic pathways, or binding interactions involving (5-methyl-2-furanyl)methanediol, functionalized probes can be synthesized. These probes typically incorporate an isotopic label or a reporter group, such as a fluorophore. nih.gov
Isotopic Labeling: For mechanistic studies, isotopically labeled versions of the diol can be prepared. For example, the methyl group could be labeled with ¹³C or deuterium (B1214612) (²H) starting from a labeled precursor. Alternatively, ¹⁸O labeling of the hydroxyl groups could be used to trace their fate in esterification or etherification reactions. Such labeled compounds are invaluable for analysis by mass spectrometry or NMR spectroscopy to elucidate reaction pathways.
Fluorescent Labeling: A fluorescent probe can be created by attaching a fluorophore to the diol. caymanchem.com This is typically done by forming an ester or ether linkage between one of the hydroxyl groups and a fluorescent molecule containing a reactive functional group. For example, a fluorophore with a carboxylic acid group (e.g., a coumarin (B35378) or BODIPY derivative) could be coupled to the diol via an ester bond. caymanchem.com These fluorescently-labeled molecules can be used in bioimaging, high-throughput screening, and as sensors. nih.govyoutube.com The choice of fluorophore allows for tuning of photophysical properties like excitation and emission wavelengths. nih.gov
**applications of 5 Methyl 2 Furanyl Methanediol As a Chemical Synthon and in Advanced Materials Research**
Utilization as a Building Block in Complex Organic Synthesis
The reactivity of the furan (B31954) ring, coupled with the hydroxyl groups of the methanediol (B1200039) moiety, makes (5-methyl-2-furanyl)methanediol a valuable precursor in the synthesis of a diverse array of organic molecules.
(5-Methyl-2-furanyl)methanediol, through its equilibrium with 5-methylfurfural (B50972), serves as a starting point for a variety of furan-containing heterocyclic structures. The aldehyde functionality of 5-methylfurfural readily participates in condensation reactions with amines and other nucleophiles to generate complex heterocyclic systems. For instance, it can be used in the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, which have shown potential molluscicidal activity. Furthermore, the furan ring itself can be a diene component in Diels-Alder reactions, providing a pathway to complex polycyclic architectures. The development of multicomponent reactions involving furan derivatives allows for the one-pot synthesis of highly functionalized furamides and other heterocycles. ijsrst.com
The generation of (5-methyl-2-furanyl)methanediol is intrinsically linked to the conversion of lignocellulosic biomass. 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars, is a close analog and its derivatives are central to the production of renewable chemicals. rsc.orgrsc.org The conversion of biomass to furan derivatives like 5-methylfurfural (from C5 sugars) and HMF is a cornerstone of modern biorefinery concepts. nih.gov These furanic aldehydes, existing in equilibrium with their corresponding diols in aqueous media, are precursors to a wide range of valuable products. researchgate.net
The transformation of these furanic compounds can lead to the production of various polyols, such as 1,5-pentanediol (B104693) and 1,6-hexanediol, which are important monomers for polymers. mdpi.com The selective oxidation of the aldehyde group in equilibrium with the diol can yield carboxylic acids like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyesters like polyethylene (B3416737) furanoate (PEF). acs.orgnih.govnih.gov The versatility of these furanic platforms extends to the synthesis of biofuels, solvents, and other specialty chemicals, highlighting the critical, albeit transient, role of the corresponding geminal diols in these renewable chemical pathways. mdpi.comrsc.org
Table 1: Examples of Renewable Chemicals Derived from Furanic Aldehydes
| Furanic Precursor | Corresponding Diol (in situ) | Key Transformation | Resulting Renewable Chemical |
| 5-Methylfurfural | (5-Methyl-2-furanyl)methanediol | Hydrogenation/Hydrogenolysis | 2-Methylfuran (B129897), Pentanediols |
| 5-Hydroxymethylfurfural (HMF) | (5-Hydroxymethyl-2-furanyl)methanediol | Oxidation | 2,5-Furandicarboxylic acid (FDCA) |
| Furfural (B47365) | (2-Furanyl)methanediol | Hydrogenation/Hydrogenolysis | Furfuryl alcohol, Tetrahydrofuran |
Integration into Novel Catalytic Systems
The unique chemical structure of (5-methyl-2-furanyl)methanediol and its parent aldehyde lends itself to applications in catalysis, both as a ligand for metal-based systems and as a participant in organocatalytic transformations.
While direct complexation of the unstable methanediol is unlikely, the furan ring and the functional groups of its derivatives can act as ligands for metal centers. The oxygen atom of the furan ring and the hydroxyl or aldehyde groups can coordinate with various transition metals. This coordination can influence the electronic properties and reactivity of the metal center, making furan-containing ligands potentially useful in a range of catalytic applications. For instance, furan-based ligands have been explored in the context of metal-catalyzed cross-coupling reactions and oxidation catalysis. The ability to tune the electronic and steric properties of these ligands through substitution on the furan ring makes them attractive for the development of new and efficient catalytic systems.
The aldehyde functionality of 5-methylfurfural, in equilibrium with (5-methyl-2-furanyl)methanediol, is a prime substrate for organocatalytic reactions. N-Heterocyclic carbenes (NHCs), for example, can catalyze the umpolung (reactivity inversion) of the aldehyde, enabling reactions such as the benzoin (B196080) condensation. This has been demonstrated in the self-coupling of HMF to form furoins, a key step in the production of C12 building blocks from biomass. nih.gov Similarly, 5-methylfurfural can undergo analogous transformations. Furthermore, the aldehyde can react with chiral amines to form enamines, which are key intermediates in a wide range of enantioselective organocatalytic reactions, including Michael additions and aldol (B89426) reactions. These processes provide metal-free pathways to valuable chiral molecules from renewable feedstocks.
Development of Advanced Materials
The furan ring is a versatile building block for the creation of advanced materials, including polymers with tailored properties. (5-Methyl-2-furanyl)methanediol, through its aldehyde precursor, is a gateway to a variety of furan-based monomers.
Furan-based polymers are of significant interest as they can be derived from renewable resources and often exhibit unique properties. researchgate.netresearchgate.net The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers. researchgate.net Polyesters and polyamides can be synthesized from furan-dicarboxylic acid (derived from the oxidation of furanic aldehydes) and various diols or diamines. researchgate.net These bio-based polymers are being investigated as sustainable alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). boku.ac.at
Furthermore, the furan ring can participate in polymerization reactions itself. For instance, furan-based conjugated polymers with tunable bandgaps have been synthesized for applications in organic electronics and biomedical fields. rsc.org The ability to create polymers with specific electronic and optical properties from biomass-derived monomers is a rapidly developing area of research. The incorporation of the 5-methylfuran moiety can influence the solubility, processability, and final properties of these materials.
Table 2: Potential Polymer Applications of Furan Derivatives
| Furan-Based Monomer | Polymer Type | Potential Applications |
| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF), Polyamides | Packaging, Fibers, Engineering Plastics |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Thermosets, Coatings |
| Furan-containing dienes/diols | Diels-Alder Polymers | Reversible/Self-healing materials |
| Oligofurans | Conjugated Polymers | Organic electronics, Sensors |
Monomer in Polymer Chemistry for Bio-based Materials
(5-Methyl-2-furanyl)methanediol, a derivative of the versatile furan platform, holds significant promise as a monomer for the synthesis of bio-based polymers. Its structure, featuring a reactive diol functionality attached to a furan ring, allows it to participate in various polymerization reactions, leading to the formation of polyesters, polyurethanes, and other polymeric materials. The incorporation of the furan moiety, derivable from renewable biomass sources such as sugars and lignocellulose, imparts a sustainable character to the resulting polymers. researchgate.netmdpi.com
The diol groups of (5-methyl-2-furanyl)methanediol can undergo condensation polymerization with dicarboxylic acids or their derivatives to produce furan-based polyesters. These polymers are analogous to conventional polyesters but with the aromatic terephthalate unit replaced by the furan ring. This substitution can influence the thermal and mechanical properties of the resulting material. Research on similar furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), has demonstrated the feasibility of producing high-performance bio-based polymers. rowan.edu For instance, the esterification of BHMF to 2,5-bis(hydroxymethyl)furan methacrylate (B99206) (BHMF-M) and its subsequent polymerization has been explored to create unsaturated polyesters with improved char yield, indicating enhanced thermal stability. rowan.edu
Furthermore, the reaction of (5-methyl-2-furanyl)methanediol with diisocyanates can yield bio-based polyurethanes. The furan ring in the polymer backbone can introduce a degree of rigidity and may also offer sites for further chemical modification, such as through Diels-Alder reactions, enabling the development of cross-linked or functionalized materials. The presence of the methyl group on the furan ring can also subtly modify the polymer's properties, potentially improving its solubility in organic solvents or altering its packing efficiency and, consequently, its mechanical characteristics.
The use of furan-based monomers like (5-methyl-2-furanyl)methanediol aligns with the principles of green chemistry by utilizing renewable feedstocks to produce polymers that can potentially compete with or even outperform their petroleum-based counterparts. researchgate.net The resulting furan-based polymers are being investigated for a wide range of applications, including as plastics, coatings, and adhesives. researchgate.net
Table 1: Potential Polymerization Reactions of (5-Methyl-2-furanyl)methanediol
| Co-monomer Type | Resulting Polymer | Potential Properties and Applications |
| Dicarboxylic Acid / Ester | Furan-based Polyester | Bio-based alternative to PET, potential for packaging and fibers. |
| Diisocyanate | Furan-based Polyurethane | Foams, elastomers, and coatings with renewable content. |
| Acrylate/Methacrylate (after functionalization) | Cross-linked Resins | Thermosets for composites and additive manufacturing. |
Precursor for Porous Materials (e.g., MOFs, COFs) with Furan Units
The structural rigidity and functionalizable nature of the furan ring make (5-methyl-2-furanyl)methanediol an attractive building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). These materials are characterized by their high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis.
While the direct use of (5-methyl-2-furanyl)methanediol in MOF and COF synthesis is an emerging area of research, the utility of other furan derivatives is well-established. For instance, 2,5-diformylfuran (DFF), which can be synthesized from the oxidation of furanic alcohols, has been successfully employed in the construction of furan-based porous organic frameworks (FOFs) through condensation with diamines. researchgate.net These materials have shown promise in CO2 adsorption. researchgate.net Similarly, furfural has been used to create microporous polyaminals with applications in the adsorption of gases and organic vapors. rsc.org
To be utilized as a linker in MOF synthesis, (5-methyl-2-furanyl)methanediol would first need to be functionalized with appropriate coordinating groups, such as carboxylates or nitrogen-containing heterocycles, that can bind to the metal centers of the framework. The resulting furan-based linkers could then be reacted with metal salts to form MOFs with tailored pore sizes and chemical environments. The incorporation of the furan unit could influence the framework's stability and its affinity for specific guest molecules. The synthesis of isoreticular MOFs (IRMOFs), such as MOF-5, has been demonstrated with various metal centers, and the introduction of functionalized furan-based linkers could lead to a new family of these materials. nih.govnih.gov
Table 2: Furan Derivatives in Porous Material Synthesis
| Furan-based Precursor | Type of Porous Material | Synthetic Strategy | Potential Applications |
| 2,5-Diformylfuran (DFF) | Furan-based Porous Organic Frameworks (FOFs) | Condensation with diamines | CO2 capture, gas storage |
| Furfural | Microporous Polyaminals | Polycondensation with melamine | Adsorption of gases and toxic vapors |
| Functionalized (5-Methyl-2-furanyl)methanediol | Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Catalysis, separation, drug delivery |
| (5-Methyl-2-furanyl)methanediol | Covalent-Organic Frameworks (COFs) | Condensation with multifunctional monomers | Gas storage, sensing |
Application in Chemical Sensor Design
The furan ring system within (5-methyl-2-furanyl)methanediol provides a platform for the design of novel chemical sensors. Furan and its derivatives have been extensively explored in sensor applications due to their unique chemical properties. encyclopedia.pub The furan moiety can act as a signaling unit or as a structural component that enhances the selectivity of a sensor molecule. encyclopedia.pub
Furan-containing compounds have been successfully incorporated into both colorimetric and fluorescent chemosensors. encyclopedia.pubresearchgate.net For example, activated furans can react with primary and secondary amines to produce intensely colored products, enabling the naked-eye detection of these analytes. encyclopedia.pub This principle could be adapted using derivatives of (5-methyl-2-furanyl)methanediol. The diol functionality could be used to anchor the furan unit to a solid support or to another part of a larger sensor molecule.
In the design of fluorescent sensors, the furan ring can act as a π-linker, influencing the electronic properties of a fluorophore and modulating its emission in the presence of a target analyte. researchgate.net Furan-based sensors have been developed for the detection of various species, including fluoride (B91410) ions and zinc ions. researchgate.net An optical sensor system for the detection of 2-furaldehyde, a related furanic compound, has been developed using a molecularly imprinted polymer (MIP) as a specific receptor, demonstrating the potential for creating highly selective sensors based on furan structures. mdpi.com
The development of sensors based on (5-methyl-2-furanyl)methanediol would involve its chemical modification to introduce a reporter group (chromophore or fluorophore) and a recognition site for the target analyte. The inherent reactivity of the furan ring and the diol groups provides multiple avenues for such functionalization. The resulting sensors could find applications in environmental monitoring, food chemistry, and clinical diagnostics. encyclopedia.pubresearchgate.net
Table 3: Principles of Furan-Based Chemical Sensors
| Sensing Principle | Role of Furan Moiety | Target Analytes | Detection Method |
| Colorimetry | Formation of colored adducts | Amines | Visual color change, UV-Vis Spectroscopy |
| Fluorescence | π-linker, modulator of emission | Metal ions (e.g., F⁻, Zn²⁺) | "Turn-on" or "turn-off" fluorescence |
| Molecularly Imprinted Polymers (MIPs) | Structural template for recognition sites | Specific furanic compounds | Optical or electrochemical signal transduction |
Role in Non-Aqueous Solvent Systems and Ionic Liquids
While the direct application of (5-methyl-2-furanyl)methanediol in non-aqueous solvent systems and ionic liquids is not extensively documented, its chemical structure suggests potential roles in these areas. The polarity imparted by the two hydroxyl groups, combined with the less polar furan ring, gives the molecule an amphiphilic character that could be beneficial in specific solvent applications.
In non-aqueous solvent systems, (5-methyl-2-furanyl)methanediol could potentially act as a co-solvent or a component in deep eutectic solvents (DES). Its ability to form hydrogen bonds through its hydroxyl groups could enable it to solvate a range of solutes. The furan ring, on the other hand, can engage in π-π stacking and other non-covalent interactions.
The most promising application in this domain lies in the synthesis of functionalized ionic liquids (ILs). Ionic liquids are salts that are liquid at or near room temperature and are considered "green solvents" due to their low vapor pressure. youtube.com The properties of an IL can be tuned by modifying the structure of its cation or anion. youtube.com (5-Methyl-2-furanyl)methanediol could be chemically modified to serve as a precursor for either the cationic or anionic component of an IL.
For instance, the hydroxyl groups could be derivatized to introduce charged moieties. Reaction with a suitable reagent could lead to the formation of a furan-containing cation that could be paired with various anions to create a task-specific ionic liquid. The presence of the furan ring in the IL structure could impart unique properties, such as enhanced solvation capabilities for specific compounds or the ability to participate in certain chemical reactions. The design of ILs with specific functional groups is a growing field, and furan-based ILs could find applications in areas such as catalysis, electrochemistry, and biomass processing. youtube.com
Table 4: Potential Roles of (5-Methyl-2-furanyl)methanediol in Advanced Solvent Systems
| Solvent System | Potential Role of (5-Methyl-2-furanyl)methanediol Derivative | Desired Properties | Potential Applications |
| Deep Eutectic Solvents (DES) | Hydrogen Bond Donor | Tunable polarity, biodegradability | Green extraction, catalysis |
| Functionalized Ionic Liquids (ILs) | Precursor for Cation or Anion | Task-specific solvation, catalytic activity | Biomass dissolution, electrochemistry |
**advanced Analytical Methodologies for the Characterization and Quantification of 5 Methyl 2 Furanyl Methanediol in Complex Chemical Systems**
Chromatographic Separations for Reaction Mixture Analysis and Purity Assessment
Chromatography is the cornerstone for separating (5-methyl-2-furanyl)methanediol from starting materials, byproducts, and other interfering components within a mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of furan (B31954) derivatives, offering high resolution and sensitivity. For compounds like (5-methyl-2-furanyl)methanediol, which may be susceptible to thermal degradation, HPLC provides a non-destructive analytical approach.
Method development typically involves the optimization of several key parameters to achieve adequate separation and quantification. Reversed-phase HPLC (RP-HPLC) is commonly employed for furan derivatives. A C18 column is a frequent choice, providing a nonpolar stationary phase that effectively retains moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. For instance, a method for related furanic compounds utilized a gradient system switching from a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer (95:5, v/v) to a higher concentration of the buffer (85:15, v/v) over a short period to achieve separation. rsc.org Detection is most commonly performed using a UV-Vis or a photodiode array (PDA) detector, leveraging the chromophore of the furan ring.
A stability-indicating RP-HPLC method developed for a substituted oxadiazole, another heterocyclic compound, highlights the meticulous validation required. electrochemsci.org This includes ensuring specificity, linearity, accuracy, and precision, with resolution factors greater than 2 between the analyte and its closest eluting peak. electrochemsci.org Such rigorous validation is essential for methods intended for quality control and stability testing of (5-methyl-2-furanyl)methanediol.
Table 1: Illustrative HPLC Method Parameters for Furan Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium Formate, Phosphoric Acid) rsc.orgacs.org |
| Elution | Gradient or Isocratic rsc.orgrsc.org |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis/PDA (e.g., 210-280 nm) acs.orgresearchgate.net |
| Column Temp. | Ambient to 30 °C researchgate.net |
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile furan derivatives. Given that (5-methyl-2-furanyl)methanediol can potentially dehydrate to the more volatile 5-methylfurfural (B50972) upon heating, GC methods must be carefully developed to either analyze the parent diol with minimal degradation or to quantify it via its dehydration product.
The selection of the GC column is critical for achieving separation. A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for resolving various furan derivatives. researchgate.net The temperature program, carrier gas flow rate (typically helium), and injector temperature are optimized to ensure efficient separation and peak shape. researchgate.net
For analyzing trace levels of (5-methyl-2-furanyl)methanediol in complex matrices like food or beverages, headspace sampling techniques are invaluable. rsc.org These methods analyze the vapor phase above the sample, which minimizes matrix effects and protects the GC system from non-volatile components.
Static Headspace (sHS): The sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace, an aliquot of which is then injected into the GC. researchgate.net
Dynamic Headspace (DHS): An inert gas is passed through the sample, purging the volatiles onto a sorbent trap, which is then thermally desorbed into the GC inlet, offering enhanced sensitivity. rsc.org
Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a sorbent material is exposed to the sample's headspace. rsc.orgmakhillpublications.co The adsorbed analytes are then thermally desorbed in the hot GC injector. The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial for selectively trapping the analytes of interest. rsc.orgmakhillpublications.co
Optimization of headspace parameters, including incubation temperature, time, and ionic strength of the sample, is essential for method performance. rsc.orgresearchgate.net
Table 2: Example GC-MS Method Parameters for Furan Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Technique | Headspace Solid-Phase Microextraction (HS-SPME) rsc.orgmakhillpublications.co |
| Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) rsc.orgmakhillpublications.co |
| Column | HP-5MS (or equivalent) researchgate.net |
| Carrier Gas | Helium (~1 mL/min) researchgate.net |
| Injector Temp. | ~250-280 °C researchgate.netmdpi.com |
| Oven Program | Initial hold at ~30-40 °C, ramp to ~200-250 °C researchgate.netresearchgate.net |
| Detection | Mass Spectrometry (MS) researchgate.netrsc.org |
The molecule (5-methyl-2-furanyl)methanediol is achiral as it does not possess a stereocenter. Therefore, chiral chromatography for the determination of enantiomeric excess is not directly applicable to this specific compound.
However, should (5-methyl-2-furanyl)methanediol be used as a precursor in asymmetric synthesis to generate chiral derivatives, or if it is part of a complex mixture containing related chiral furan compounds, then chiral chromatography would become an indispensable analytical tool. researchgate.netacs.org The technique is designed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. researchgate.net Cyclodextrin-based columns are common CSPs used in chiral GC. researchgate.net The separation allows for the quantification of each enantiomer, from which the enantiomeric excess (ee) can be calculated, providing a measure of the stereochemical purity of the product. researchgate.net
Spectrophotometric Methods (UV-Vis) for Concentration Determination and Kinetic Monitoring
UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The furan ring system in (5-methyl-2-furanyl)methanediol and its related compounds, such as 5-methylfurfural, contains a chromophore that absorbs UV light, typically in the range of 220-280 nm.
This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By constructing a calibration curve with standards of known concentration, the concentration of (5-methyl-2-furanyl)methanediol in an unknown sample can be determined.
Furthermore, UV-Vis spectrophotometry is a valuable tool for kinetic monitoring. By continuously measuring the absorbance of a reaction mixture at a specific wavelength, the rate of formation or consumption of (5-methyl-2-furanyl)methanediol can be tracked over time. This is particularly useful for studying its stability under different conditions (e.g., pH, temperature) or its conversion in chemical or enzymatic reactions.
Electrochemical Methods for Redox Behavior and Sensor Development
Electrochemical methods offer a highly sensitive approach to investigate the redox properties of furan derivatives and can form the basis for advanced sensor development. frontiersin.org Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of (5-methyl-2-furanyl)methanediol. In a typical CV experiment, the potential applied to a working electrode (e.g., platinum, glassy carbon) is swept linearly, and the resulting current is measured. makhillpublications.coresearchgate.net The voltammogram provides information about the electrochemical reactivity of the analyte.
Studies on related furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), have shown that the furan ring and its substituents can be electrochemically oxidized. acs.orgnih.gov For example, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov The oxidation process often involves multiple steps and can be influenced by the electrode material, electrolyte pH, and applied potential. rsc.orgrsc.org In some cases, the oxidation of furan derivatives on an electrode surface can lead to the formation of a polymeric film, which can passivate the electrode. makhillpublications.co
The unique electrochemical signature of (5-methyl-2-furanyl)methanediol could be harnessed to develop selective electrochemical sensors. researchgate.netmdpi.comrsc.org By modifying an electrode with specific materials, such as metal nanoparticles or covalent organic frameworks, that enhance the electrochemical response of the target analyte, a sensor with a low detection limit and a wide linear range can be fabricated. mdpi.com Such sensors could provide rapid, on-site analysis without the need for extensive sample preparation.
Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Comprehensive Structural Elucidation in Mixtures
For unambiguous identification and structural elucidation, especially in complex mixtures, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy are essential.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a workhorse technique for the analysis of volatile compounds. GC separates the components of a mixture, which are then introduced into a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a molecular weight and a characteristic fragmentation pattern (mass spectrum) for each component. researchgate.netrsc.org This "fingerprint" allows for high-confidence identification by comparison to spectral libraries. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is particularly useful for quantifying trace-level analytes in complex matrices by minimizing interferences. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique directly couples HPLC with NMR spectroscopy. As compounds elute from the HPLC column, they are passed through a flow cell within the NMR spectrometer. This allows for the acquisition of detailed structural information, such as ¹H and ¹³C NMR spectra, for each separated component without the need for prior isolation. rsc.orgacs.org LC-NMR is invaluable for the definitive structural elucidation of unknown impurities or metabolites of (5-methyl-2-furanyl)methanediol in reaction mixtures or biological extracts.
In-situ Monitoring Techniques for Reaction Progress (e.g., ATR-IR, Raman Spectroscopy)
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For a compound like (5-methyl-2-furanyl)methanediol, which is often an unstable intermediate, in-situ monitoring techniques are indispensable. (5-Methyl-2-furanyl)methanediol is a geminal diol, a class of organic compounds that feature two hydroxyl groups attached to the same carbon atom. wikipedia.org Such species typically exist in a dynamic equilibrium with their corresponding aldehyde or ketone and water. wikipedia.orglibretexts.org In this case, (5-methyl-2-furanyl)methanediol is the hydrate (B1144303) of 5-methylfurfural, and its stability and concentration in a reaction mixture are often low, making its detection and quantification challenging without specialized real-time methods.
Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and Raman spectroscopy are powerful, non-invasive techniques well-suited for the in-situ monitoring of reactions in complex liquid-phase systems. spectroscopyonline.com They provide molecular-level information by probing the vibrational states of molecules, allowing for the tracking of functional group transformations throughout a chemical process.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is an ideal tool for monitoring reactions in solution because it can analyze optically dense or highly absorbing samples without the need for dilution. researchgate.net The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. researchgate.net An evanescent wave penetrates a small distance into the sample, and the absorption of this energy provides a characteristic infrared spectrum of the material at the sensor interface. researchgate.netresearchgate.net
In the context of reactions involving (5-methyl-2-furanyl)methanediol, an ATR-IR probe inserted directly into the reaction vessel can continuously acquire spectra. The formation of the methanediol (B1200039) from its precursor, 5-methylfurfural, can be monitored by observing the simultaneous disappearance of the strong carbonyl (C=O) stretching band of the aldehyde and the appearance of bands associated with the geminal diol's O-H and C-O stretching vibrations.
Key vibrational modes that can be tracked include:
Disappearance of the Aldehyde C=O Stretch: The most prominent indicator of the reaction of 5-methylfurfural is the decrease in the intensity of its sharp and strong C=O stretching band, typically found around 1668-1675 cm⁻¹. researchgate.net
Appearance of O-H Stretching: The formation of the diol introduces hydroxyl groups, which will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹.
Appearance of C-O Stretching: The new C-O single bonds of the diol will produce characteristic stretching vibrations, typically in the 1000-1200 cm⁻¹ region.
Changes in Furan Ring Vibrations: The electronic changes from the conversion of the aldehyde group to a diol may also induce slight shifts in the characteristic vibrations of the furan ring. researchgate.net For instance, furan ring C-O-C and C=C stretching vibrations are observed around 1020 cm⁻¹ and 1510-1560 cm⁻¹, respectively. researchgate.net
The table below summarizes the key IR bands for monitoring the equilibrium between 5-methylfurfural and (5-methyl-2-furanyl)methanediol.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Species Monitored |
| Aldehyde C=O | Stretching | 1668 - 1675 | 5-Methylfurfural (reactant) |
| Aldehyde C-H | Stretching | 2811 - 2830 | 5-Methylfurfural (reactant) |
| Furan Ring | C=C Stretching | 1510 - 1580 | Both (potential for slight shifts) |
| Furan Ring | C-O-C Stretching | ~1020 | Both (potential for slight shifts) |
| Hydroxyl O-H | Stretching (Broad) | 3200 - 3600 | (5-Methyl-2-furanyl)methanediol (product) |
| Diol C-O | Stretching | 1000 - 1200 | (5-Methyl-2-furanyl)methanediol (product) |
This table is interactive. You can sort and filter the data.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent complement to ATR-IR for in-situ reaction analysis. It measures the inelastic scattering of monochromatic light (from a laser) by molecules. globalresearchonline.net While IR spectroscopy is particularly sensitive to polar functional groups (like C=O and O-H), Raman spectroscopy excels at detecting vibrations of non-polar and symmetric bonds, such as C=C bonds within the furan ring. globalresearchonline.net A significant advantage of Raman spectroscopy for aqueous reaction systems is that water is a very weak Raman scatterer, resulting in minimal interference and allowing for clear observation of the analytes.
For monitoring the formation of (5-methyl-2-furanyl)methanediol, Raman spectroscopy can track:
The Aldehyde C=O Stretch: Similar to IR, the C=O stretch of 5-methylfurfural gives a strong Raman signal, often observed around 1676 cm⁻¹, which would decrease as the reaction progresses. researchgate.net
Furan Ring Vibrations: The furan ring has several characteristic Raman-active modes. The C=C stretching and ring breathing modes are particularly strong and can be sensitive to substitution changes on the ring. For 5-methylfurfural, prominent Raman shifts occur around 1375 cm⁻¹ and 1450 cm⁻¹. researchgate.net Monitoring shifts or intensity changes in these bands can provide information about the conversion process.
Formation of Diol C-O Bonds: The C-O stretching vibrations of the newly formed diol would appear as new peaks in the Raman spectrum, providing direct evidence of its formation.
The table below outlines the key Raman shifts for monitoring the relevant species.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Species Monitored |
| Aldehyde C=O | Stretching | ~1676 | 5-Methylfurfural (reactant) |
| Furan Ring | C=C Stretching | 1500 - 1570 | Both (potential for slight shifts) |
| Furan Ring / CH₃ | Bending/Deformation | 1375 - 1450 | Both (potential for slight shifts) |
| Diol C-O | Stretching | 800 - 1100 | (5-Methyl-2-furanyl)methanediol (product) |
This table is interactive. You can sort and filter the data.
By combining the real-time data from both ATR-IR and Raman spectroscopy, a comprehensive picture of the reaction dynamics can be established. This dual-spectroscopic approach allows for the robust tracking of both reactants and the transient (5-methyl-2-furanyl)methanediol intermediate, enabling detailed kinetic analysis and mechanistic investigation that would be impossible with traditional offline analytical methods.
**future Research Trajectories and Conceptual Challenges for 5 Methyl 2 Furanyl Methanediol Chemistry**
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of (5-methyl-2-furanyl)methanediol is governed by the interplay between the gem-diol group and the 5-methylfuran ring. Future research should focus on exploiting this synergy to achieve novel chemical transformations that are not readily accessible from the parent aldehyde, 5-methylfurfural (B50972).
Furan (B31954) Ring Functionalization: The furan ring is an aromatic system that can undergo various reactions, including electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.comnumberanalytics.com The presence of the methanediol (B1200039) group, as opposed to an aldehyde, may alter the regioselectivity and reactivity of these transformations. Research could investigate how the gem-diol influences the electronic distribution within the furan ring, potentially enabling site-selective functionalization at the C3 or C4 positions.
Diol-Directed Reactions: The hydroxyl groups of the gem-diol can be leveraged as directing groups for metal-catalyzed reactions. This could open pathways to novel C-H activation or cross-coupling reactions on the furan ring or the methyl group.
Tandem Reactions: The inherent equilibrium between the gem-diol and its aldehyde form could be exploited in tandem reaction sequences. fiveable.me For example, a reaction could be initiated on the diol, which upon in-situ dehydration to the aldehyde, undergoes a subsequent, different transformation. Investigating pentafluoro-gem-diols has revealed their utility in creating valuable fluorinated molecules through such transient intermediates. olemiss.edu
Development of Sustainable and Atom-Economical Synthetic Pathways
The synthesis of (5-methyl-2-furanyl)methanediol itself is straightforward—the hydration of 5-methylfurfural, which is readily derived from biomass. scispace.com The challenge lies in using this compound as a starting material in sustainable, atom-economical syntheses of more complex molecules. nih.govnih.gov
Atom-economical approaches are crucial for developing green chemical processes. Research should focus on reaction types that incorporate most or all atoms from the reactants into the final product. researchgate.netresearchgate.net
| Synthesis Strategy | Description | Relevance to (5-Methyl-2-furanyl)methanediol |
| Cycloaddition Reactions | Reactions like [4+2] or [2+2+2] cycloadditions can construct complex ring systems with 100% atom economy. Furan derivatives are excellent dienes in Diels-Alder reactions. nih.govresearchgate.net | Investigating the Diels-Alder reactivity of the furan ring in the gem-diol form could lead to novel polycyclic architectures. |
| Metal-Free Catalysis | Avoiding transition metals reduces cost and environmental impact. Methods using organocatalysts or reagents like BF₃·OEt₂ have been developed for furan synthesis. researchgate.net | Developing metal-free pathways for transformations of the diol group or subsequent reactions would enhance the sustainability profile. |
| Flow Chemistry | Continuous-flow processes can improve safety, efficiency, and yield by allowing precise control over reaction conditions and minimizing the isolation of unstable intermediates. nih.gov | Given the equilibrium nature of the gem-diol, a flow setup could be ideal for generating it in-situ and immediately converting it to a desired product, driving the equilibrium forward. |
A key goal is the development of synthetic routes with an improved carbon economy factor, aligning with the broader objective of integrating biomass-derived platform chemicals into the manufacturing of high-value products. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to predict the behavior of (5-methyl-2-furanyl)methanediol before extensive lab work is undertaken.
Equilibrium and Stability Prediction: Quantum mechanical calculations can model the hydration equilibrium between 5-methylfurfural and its gem-diol. These models can predict how factors like solvent, pH, and temperature influence the stability and concentration of the diol form. fiveable.me
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the reaction pathways for the novel transformations described in section 9.1. This allows for the prediction of transition states, activation energies, and product selectivity, guiding experimental design.
Materials Property Simulation: For applications in materials science, computational models can predict the electronic and photophysical properties of polymers or supramolecular assemblies incorporating the (5-methyl-2-furanyl) moiety. DFT calculations have been successfully used to investigate the charge transfer properties of arylfurans for potential use as molecular conductors. nih.govresearchgate.net
Integration into Supramolecular Assemblies and Nanostructured Materials
The bifunctional nature of (5-methyl-2-furanyl)methanediol—with its aromatic ring and hydrogen-bonding diol groups—makes it an attractive building block for supramolecular chemistry and materials science. numberanalytics.com
Hydrogen-Bonded Networks: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate one-, two-, or three-dimensional networks. This could lead to the development of novel crystalline organic frameworks or liquid crystals. The incorporation of a heterocyclic furfural (B47365) ring has been shown to influence the mesophase range and stability of liquid crystals. nih.gov
Polymer Synthesis: The diol functionality allows (5-methyl-2-furanyl)methanediol to be used as a monomer in polycondensation reactions. For instance, it can be reacted with dicarboxylic acids to form novel furan-based polyesters. nih.govmdpi.comresearchgate.net The rigidity of the furan ring combined with the specific stereochemistry of the diol linkage could impart unique thermal and mechanical properties to the resulting polymers.
Nanomaterial Functionalization: The compound could be used to functionalize the surface of nanoparticles. The furan ring can provide a platform for further chemical modification, while the diol group can enhance hydrophilicity or serve as an anchor point to a substrate. Furan-based microporous polyaminals have already shown promise for the adsorption of gases and organic vapors. rsc.org
Interdisciplinary Research Opportunities in Chemical Engineering and Material Science
The potential of (5-methyl-2-furanyl)methanediol extends beyond pure chemistry, offering exciting opportunities at the intersection of chemical engineering and material science.
Renewable Polymers and Resins: As a bio-derivable monomer, it is a prime candidate for producing sustainable alternatives to petroleum-based polymers. scispace.comresearchgate.net Chemical engineers can focus on developing scalable, continuous processes for polymerization, while material scientists can characterize the resulting materials for applications in packaging, composites, and adhesives. Furan-based resins are already known for their chemical and thermal resistance. algoreducation.com
Advanced Functional Materials: The electronic properties of the furan ring are of interest for creating organic semiconductors and optoelectronic materials. nih.govresearchgate.net Research could explore the synthesis of conjugated oligomers or polymers starting from (5-methyl-2-furanyl)methanediol for use in organic photovoltaics or light-emitting diodes.
Biomaterial Scaffolds: The potential for creating biocompatible and biodegradable polyesters makes this compound interesting for biomedical applications. Engineering scaffolds for tissue growth or designing drug delivery systems are promising long-term research avenues.
Addressing Conceptual Challenges in Gem-Diol Stabilization and Reactivity Control
The primary conceptual challenge for (5-methyl-2-furanyl)methanediol chemistry is the inherent instability of most gem-diols. quora.comwikipedia.org The equilibrium between the diol and the carbonyl compound typically favors the carbonyl. libretexts.orgquora.com Overcoming this requires a deep understanding of the factors that govern gem-diol stability.
Factors Influencing Gem-Diol Stability:
| Factor | Description | Application to (5-Methyl-2-furanyl)methanediol |
| Electronic Effects | Electron-withdrawing groups attached to the carbonyl carbon stabilize the gem-diol by reducing electron density and destabilizing the carbonyl form. stackexchange.comlibretexts.orgaskiitians.com | The furan ring is an electron-rich aromatic system, which would typically destabilize the gem-diol. However, its precise electronic influence in this context, modified by the methyl group, needs to be quantified. |
| Steric Hindrance | Bulky groups around the carbonyl carbon can destabilize the gem-diol. stackexchange.comaskiitians.com | The 5-methyl-2-furanyl group presents moderate steric bulk. |
| Intramolecular Hydrogen Bonding | The formation of hydrogen bonds between the two hydroxyl groups or with adjacent functional groups can significantly stabilize the diol form. stackexchange.comvaia.com | The geometry of (5-methyl-2-furanyl)methanediol may allow for stabilizing hydrogen bonds, a key area for computational and spectroscopic study. |
| Solvent and pH | The equilibrium is highly sensitive to the solvent environment and pH. Acidic or basic conditions can catalyze both the formation and dehydration of the diol. libretexts.orgfiveable.me | Controlling the reaction medium will be critical for isolating or utilizing the diol. Studies on imidazolecarboxaldehydes show that acidic conditions can favor gem-diol formation by increasing the electron-withdrawing character of the heterocyclic ring. acs.org |
Future work must focus on strategies to shift the equilibrium towards the diol, either by designing specific reaction conditions (e.g., low temperature, specific solvents) or by forming derivatives (e.g., metal complexes, boronate esters) that "lock" the molecule in its diol state for subsequent reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
